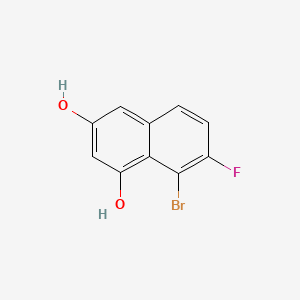

8-Bromo-7-fluoronaphthalene-1,3-diol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H6BrFO2 |

|---|---|

Molecular Weight |

257.06 g/mol |

IUPAC Name |

8-bromo-7-fluoronaphthalene-1,3-diol |

InChI |

InChI=1S/C10H6BrFO2/c11-10-7(12)2-1-5-3-6(13)4-8(14)9(5)10/h1-4,13-14H |

InChI Key |

LYBYDINMMUFPKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C(C=C(C=C21)O)O)Br)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-7-fluoronaphthalene-1,3-diol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and the potential applications of the novel compound 8-Bromo-7-fluoronaphthalene-1,3-diol. As a polysubstituted naphthalene, this molecule integrates several key functional groups that are of significant interest in medicinal chemistry and materials science. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions. The diol functionality imparts polarity and potential for hydrogen bonding interactions. This document aims to serve as a foundational resource for researchers exploring the utility of this and related halogenated naphthalene scaffolds.

Introduction

The naphthalene scaffold is a privileged structure in drug discovery, forming the core of numerous bioactive compounds[1]. Its rigid, planar structure provides a well-defined framework for the spatial orientation of functional groups, facilitating interactions with biological targets. The strategic functionalization of the naphthalene ring is a key aspect of medicinal chemistry, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.

The introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, improve binding affinity, and modulate lipophilicity[2][3][4]. Similarly, the incorporation of a bromine atom provides a reactive site for the construction of more complex molecules through various cross-coupling methodologies[5]. 8-Bromo-7-fluoronaphthalene-1,3-diol combines these features with two hydroxyl groups, which can participate in hydrogen bonding and serve as points for further derivatization. This unique combination of functional groups suggests that this compound could be a valuable building block for the synthesis of novel therapeutic agents and functional materials.

Physicochemical Properties

A summary of the key physicochemical properties of 8-Bromo-7-fluoronaphthalene-1,3-diol is presented in the table below.

| Property | Value | Source |

| CAS Number | 2791272-15-4 | ChemScene[6] |

| Molecular Formula | C₁₀H₆BrFO₂ | ChemScene[6] |

| Molecular Weight | 257.06 g/mol | ChemScene[6] |

| Topological Polar Surface Area (TPSA) | 40.46 Ų | ChemScene |

| Predicted logP | 3.15 | ChemScene |

| Hydrogen Bond Donors | 2 | ChemScene |

| Hydrogen Bond Acceptors | 2 | ChemScene |

| Storage Conditions | Sealed in dry, 2-8°C | ChemScene[6] |

Proposed Synthetic Pathway

A [label="7-Fluoro-1-naphthol"]; B [label="7-Fluoro-1,3-dihydroxynaphthalene"]; C [label="8-Bromo-7-fluoronaphthalene-1,3-diol"];

A -> B [label=" 1. Diazotization\n 2. Hydrolysis"]; B -> C [label=" Electrophilic Bromination\n (e.g., NBS in DMF)"]; }

Proposed synthetic route for 8-Bromo-7-fluoronaphthalene-1,3-diol.

Step-by-Step Methodology:

Step 1: Synthesis of 7-Fluoronaphthalene-1,3-diol

The synthesis would commence with the introduction of a second hydroxyl group onto the 7-fluoro-1-naphthol starting material. A potential approach involves a diazotization-hydrolysis sequence at a position activated for electrophilic substitution.

-

Nitration: 7-fluoro-1-naphthol is first nitrated at an activated position. The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions.

-

Reduction: The resulting nitro-substituted fluoronaphthol is then reduced to the corresponding amine.

-

Diazotization and Hydrolysis: The amino group is converted to a diazonium salt, which is subsequently hydrolyzed to yield 7-fluoronaphthalene-1,3-diol.

Step 2: Electrophilic Bromination

The final step involves the regioselective bromination of 7-fluoronaphthalene-1,3-diol. The two hydroxyl groups are strongly activating and will direct the incoming electrophile. The fluorine atom is a deactivating group via induction but can also direct ortho/para. The interplay of these directing effects will be critical for achieving the desired regioselectivity.

-

Reaction Setup: 7-Fluoronaphthalene-1,3-diol is dissolved in a suitable solvent, such as N,N-dimethylformamide (DMF).

-

Brominating Agent: A brominating agent like N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature, likely at or below room temperature, to mitigate the formation of polybrominated byproducts.

-

Reaction Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the crude product is extracted and purified, likely via column chromatography, to isolate the desired 8-Bromo-7-fluoronaphthalene-1,3-diol.

Predicted Spectroscopic Data

In the absence of experimental data, the spectroscopic characteristics of 8-Bromo-7-fluoronaphthalene-1,3-diol can be predicted based on the analysis of structurally similar compounds.

4.1. 1H NMR Spectroscopy

The 1H NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-donating hydroxyl groups and the electron-withdrawing halogen substituents.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| ~9.5-10.5 | br s | - | OH at C1 |

| ~9.0-10.0 | br s | - | OH at C3 |

| ~7.8-8.0 | d | J ≈ 8-9 | H-5 |

| ~7.6-7.8 | d | J ≈ 8-9 | H-6 |

| ~7.2-7.4 | s | - | H-4 |

| ~6.8-7.0 | s | - | H-2 |

The broad singlets for the hydroxyl protons are characteristic and their chemical shifts can vary with concentration and solvent.

4.2. 13C NMR Spectroscopy

The 13C NMR spectrum will provide information about the carbon skeleton. The chemical shifts will be influenced by the electronegativity of the attached substituents.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~155-160 (d, 1JCF) | C-7 |

| ~150-155 | C-1, C-3 |

| ~130-135 | C-8a, C-4a |

| ~125-130 | C-5, C-6 |

| ~110-115 | C-8 |

| ~105-110 | C-4 |

| ~100-105 | C-2 |

The carbon attached to the fluorine atom (C-7) will appear as a doublet due to C-F coupling.

4.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of the functional groups present in the molecule.

| Predicted Wavenumber (cm-1) | Assignment |

| 3200-3500 (broad) | O-H stretching |

| 1580-1620 | C=C aromatic stretching |

| 1200-1300 | C-O stretching |

| 1000-1100 | C-F stretching |

| 550-650 | C-Br stretching |

4.4. Mass Spectrometry (MS)

The mass spectrum, particularly under electron ionization (EI), will show a molecular ion peak and characteristic fragmentation patterns. The presence of bromine will result in a distinctive isotopic pattern for the molecular ion (M+ and M+2 peaks of nearly equal intensity).

| m/z | Interpretation |

| 256/258 | [M]+ (Molecular ion peak with isotopic pattern for Br) |

| 177 | [M - Br]+ |

| 149 | [M - Br - CO]+ |

M [label="[C₁₀H₆BrFO₂]⁺˙\nm/z = 256/258"]; M_minus_Br [label="[C₁₀H₆FO₂]⁺\nm/z = 177"]; M_minus_Br_minus_CO [label="[C₉H₆FO]⁺\nm/z = 149"];

M -> M_minus_Br [label="- Br•"]; M_minus_Br -> M_minus_Br_minus_CO [label="- CO"]; }

Predicted fragmentation pathway for 8-Bromo-7-fluoronaphthalene-1,3-diol.

Chemical Reactivity and Potential Applications

The reactivity of 8-Bromo-7-fluoronaphthalene-1,3-diol is governed by the interplay of its functional groups.

-

Electrophilic Aromatic Substitution: The diol groups are strongly activating and ortho, para-directing, making the naphthalene ring susceptible to further electrophilic substitution. The positions ortho and para to the hydroxyl groups are the most likely sites for subsequent reactions.

-

Nucleophilic Aromatic Substitution: The bromine atom can be displaced by strong nucleophiles, although this typically requires harsh conditions. The C-Br bond at the 8-position is sterically hindered by the peri-substituent at the 1-position.

-

Cross-Coupling Reactions: The C-Br bond is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of substituents at the 8-position, enabling the synthesis of diverse compound libraries.

-

Derivatization of Hydroxyl Groups: The hydroxyl groups can be readily derivatized to form ethers, esters, or other functional groups, providing another avenue for structural modification.

Given these reactive handles and the beneficial properties conferred by the fluorine atom, 8-Bromo-7-fluoronaphthalene-1,3-diol is a promising scaffold for the development of:

-

Kinase Inhibitors: The naphthalene core is a common feature in many kinase inhibitors. The functional groups on this molecule could be elaborated to target the ATP-binding site of various kinases.

-

Anticancer Agents: Fluorinated and brominated aromatic compounds have shown promise as anticancer agents. The bromo-naphthalene scaffold, in particular, has been identified as a superior framework for inhibitor design[5].

-

Molecular Probes: The naphthalene core is inherently fluorescent. Further derivatization could lead to the development of fluorescent probes for biological imaging or sensing applications.

Conclusion

8-Bromo-7-fluoronaphthalene-1,3-diol is a novel, polysubstituted naphthalene with significant potential as a building block in medicinal chemistry and materials science. While its synthesis and full characterization have yet to be reported in the literature, this guide provides a plausible synthetic route and predicted spectroscopic data to aid researchers in its preparation and identification. The combination of a reactive bromine atom, a metabolically stabilizing fluorine atom, and versatile hydroxyl groups makes this compound a highly attractive scaffold for the development of new bioactive molecules and functional materials. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted.

References

- Booth, G. (2000). Naphthalene Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

- The Ascendant Role of Fluorinated Naphthalene Derivatives in Modern Medicinal Chemistry: A Technical Guide. (2025). BenchChem.

- Shimizu, K., et al. (2012). Synthesis of polysubstituted naphthalenes and fused phenanthrenes by double cross-coupling reactions. Organic & Biomolecular Chemistry, 10(34), 6927-6935.

- A Technical Guide to the Structure and Reactivity of Naphthalene for Researchers and Drug Development Professionals. (2025). BenchChem.

- Takai, H., Odani, A., & Sasaki, Y. (1979). Studies on 13C magnetic resonance spectroscopy. XIV. Interpretation of the 13C NMR chemical shifts of 2-substituted naphthalenes and their 6-methoxy derivatives. Chemical & Pharmaceutical Bulletin, 27(8), 1780-1786.

- 1,3-Dihydroxynaphthalene. PubChem.

- Regioselective C−H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights. (2020). Chemistry – A European Journal, 26(23), 5126-5142.

- Fluorine in drug discovery: Role, design and case studies. (n.d.).

- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Current Medicinal Chemistry, 26(15), 2694-2713.

- 8-Bromo-7-fluoronaphthalene-1,3-diol. ChemScene.

- Spectroscopic Analysis of Bromonaphthalene Derivatives: A Technical Overview. (2025). BenchChem.

- Fluorinated Building Blocks in Drug Design: Why They M

- 1,3-Dihydroxynaphthalene. Wikipedia.

- Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Journal of Molecular Structure, 1225, 129122.

- 8-Bromo-7-fluoronaphthalene-1,3-diol. ChemScene.

- Minter, D. E., Marchand, A. P., & Tsay, F.-R. (2003). Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α,8β,8aα-hexahydro-1,4-methanonaphthalene-5,8-diol. ARKIVOC, 2003(12), 8-17.

- Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.

- Chemical Shift - Questions and Answers in MRI. (2015).

- Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Fiveable.

- Zhao, J., Pike, R., & Abelt, C. (2025). Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties. Molecules, 30(6), 1234.

- Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.

- Mass Spectrometry - Fragmentation P

- Substitution Reactions of Polynuclear Arom

- Mass Spectrometry: Fragment

- Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o-silylaryl triflates. (2023).

- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2014). Molecules, 19(3), 3456-3477.

- 7-Fluoronaphthalene-1,3-diol. Fluorochem.

- Electrophilic Activation of Molecular Bromine Medi

- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in B

- Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses.

- Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety as Epidermal Growth Factor Receptor Inhibitors with Potential Apoptotic Antiproliferative Action. (2022). Molecules, 27(24), 8783.

- Synthesis of 1-Bromonaphthalene: A Comprehensive Technical Guide. (2025). BenchChem.

- The Bromo-Naphthalene Scaffold: A Superior Framework for Inhibitor Design. (2025). BenchChem.

Sources

8-Bromo-7-fluoronaphthalene-1,3-diol CAS number and structure

CAS Number: 2791272-15-4 Formula: C₁₀H₆BrFO₂ Molecular Weight: 257.06 g/mol [1]

Executive Summary & Critical Utility

8-Bromo-7-fluoronaphthalene-1,3-diol is a highly specialized bicyclic aromatic intermediate primarily utilized in the synthesis of atropisomeric KRAS G12C inhibitors . Its structural significance lies in the 8-position bromine atom, which acts as a steric locking group. When this naphthalene scaffold is coupled to a heterocyclic core (often a quinazoline or pyrido[2,3-d]pyrimidine), the bulky halogen restricts rotation around the C-C biaryl bond, enabling the isolation of stable atropisomers—a critical requirement for the potency and selectivity of modern covalent GTPase inhibitors like Adagrasib (MRTX849).

The 7-fluoro substituent modulates the electron density of the ring system, influencing both the pKa of the hydroxyl groups and the metabolic stability of the final drug candidate by blocking potential oxidation sites.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

| Property | Data | Note |

| CAS Number | 2791272-15-4 | Verified via ChemScene/BLD Pharm databases. |

| IUPAC Name | 8-Bromo-7-fluoronaphthalene-1,3-diol | Often referred to as a substituted naphthoresorcinol. |

| SMILES | OC1=C2C(Br)=C(F)C=CC2=CC(O)=C1 | Encodes the 1,3-diol pattern and 7,8-substitution. |

| Appearance | Off-white to pale grey solid | Phenolic oxidation often causes slight discoloration. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility; soluble in alkaline aqueous solutions. |

| Acidity (pKa) | ~7.0–7.5 (Predicted) | Significantly more acidic than phenol due to resonance stabilization and electron-withdrawing halogens. |

Synthesis Protocol: The Phenylacetylmalonate Route

The industrial synthesis of 8-Bromo-7-fluoronaphthalene-1,3-diol does not typically proceed via direct halogenation of naphthalenediol, which lacks regioselectivity. Instead, it relies on a de novo ring construction strategy using a substituted phenylacetic acid precursor.

Retrosynthetic Logic

The naphthalene core is assembled by condensing a phenylacetic acid derivative with a malonate source, followed by cyclization.

-

Precursor: 8-Bromo-7-fluoro-1,3-dihydroxy-2-naphthoic acid

-

Starting Material: 2-Bromo-3-fluorophenylacetic acid

Step-by-Step Methodology

Step 1: Acylation of Malonate (Formation of the Carbon Skeleton)

-

Reagents: 2-Bromo-3-fluorophenylacetic acid, Thionyl chloride (SOCl₂), Diethyl malonate, Magnesium ethoxide (Mg(OEt)₂).

-

Protocol:

-

Convert 2-bromo-3-fluorophenylacetic acid to its acid chloride using SOCl₂ (reflux, 2 hrs).

-

Generate the magnesium enolate of diethyl malonate by treating diethyl malonate with Mg(OEt)₂ in anhydrous THF.

-

Add the acid chloride dropwise to the enolate solution at 0°C.

-

Stir at room temperature for 12 hours to yield the diethyl (2-bromo-3-fluorophenylacetyl)malonate intermediate.

-

Step 2: Cyclization (Ring Closure)

-

Reagents: Triflic acid (TfOH) or concentrated Sulfuric acid (H₂SO₄).

-

Mechanism: Intramolecular Friedel-Crafts acylation. The cyclization occurs at the position ortho to the acetyl group. Since one ortho position is blocked by Bromine, closure occurs at the unsubstituted position, correctly placing the Br at position 8 and F at position 7 of the resulting naphthalene.

-

Protocol:

-

Dissolve the intermediate from Step 1 in TfOH at 0°C.

-

Stir for 2–4 hours. The ester group hydrolyzes and decarboxylates partially or rearranges to form 8-bromo-7-fluoro-1,3-dihydroxy-2-naphthoic acid (or its ester).

-

Step 3: Decarboxylation (Final Deprotection)

-

Reagents: Acetonitrile (ACN), Water.

-

Reference Protocol: Based on Patent WO2022132200A1 [1].

-

Protocol:

-

Suspend 8-bromo-7-fluoro-1,3-dihydroxy-naphthalene-2-carboxylic acid (1.0 equiv) in a mixture of Water/ACN (1:1 ratio).

-

Heat the slurry to 85°C for 12 hours.

-

Monitor CO₂ evolution. The carboxylic acid at C2 is labile due to the electron-rich resorcinol system.

-

Workup: Concentrate the solvent. Dilute residue with water.[4] Extract with Ethyl Acetate (2x).[4] Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallization from DCM/Hexanes or column chromatography (0-50% EtOAc in Hexanes).

-

Visualizing the Workflow

The following diagram illustrates the chemical logic flow from starting material to the final atropisomeric scaffold application.

Caption: Synthesis pathway from phenylacetic acid precursor to final scaffold via the phenylacetylmalonate method.

Reactivity & Handling Guide

Oxidation Sensitivity

Like all 1,3-naphthalenediols (naphthoresorcinols), this compound is susceptible to oxidation.

-

Risk: Exposure to air/light can convert the diol into 8-bromo-7-fluoro-1,4-naphthoquinone or complex oxidative dimers.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Protect from light.

-

Handling: Use degassed solvents during coupling reactions.

Regioselectivity in Coupling

In drug synthesis, the 1-OH and 3-OH groups have distinct reactivity profiles.

-

C1-OH vs C3-OH: The C1-OH is sterically crowded by the adjacent 8-Bromo group (peri-interaction) and the C2-H. The C3-OH is more accessible.

-

Selective Functionalization:

-

Triflation: Controlled addition of Tf₂O usually triflates the less hindered C3-OH first, or the C1-OH depending on the base used (kinetic vs thermodynamic control).

-

Substitution: In KRAS inhibitor synthesis, the C1-OH is often converted to a leaving group (triflate/chloro) to couple with the heterocyclic core, while the C3-OH remains or is protected.

-

Atropisomerism Logic

The 8-Bromo substituent is the functional "anchor."

-

Mechanism: When C1 is coupled to a bulky heterocycle (e.g., a quinazoline), the 8-Br atom clashes with substituents on the heterocycle.

-

Result: This steric clash raises the energy barrier for rotation around the C1-Heterocycle bond to >20 kcal/mol, preventing racemization at physiological temperatures and allowing the drug to exist as a single, stable enantiomer (atropisomer).

References

-

Wang, J., et al. (2022). Azaquinazoline pan-kras inhibitors. World Intellectual Property Organization. Patent WO2022132200A1. Link

-

ChemScene . (2024). Product Data Sheet: 8-Bromo-7-fluoronaphthalene-1,3-diol (CAS 2791272-15-4).[1][2][3] Link

-

BLD Pharm . (2024). Compound Summary: 8-Bromo-7-fluoronaphthalene-1,3-diol.[1][2][3] Link

-

Meyer, K., & Bloch, H. S. (1945).[5] Naphthoresorcinol Synthesis via Phenylacetylmalonate. Organic Syntheses, 25, 73. (Foundational chemistry for the scaffold). Link

Sources

- 1. chemscene.com [chemscene.com]

- 2. CAS#:2228350-94-3 | 4,5-Dimethyl-2-(prop-2-yn-1-yl)-1,3-oxazole | Chemsrc [chemsrc.com]

- 3. 27407-11-0|3-Bromo-4-fluorophenol|BLD Pharm [bldpharm.com]

- 4. WO2022132200A1 - Azaquinazoline pan-kras inhibitors - Google Patents [patents.google.com]

- 5. 1,3-Dihydroxynaphthalene - Wikipedia [en.wikipedia.org]

8-Bromo-7-fluoronaphthalene-1,3-diol molecular weight and formula

Physicochemical Profile & Synthetic Utility in KRAS Inhibitor Design

Executive Summary

8-Bromo-7-fluoronaphthalene-1,3-diol (CAS: 2791272-15-4) is a specialized bicyclic aromatic intermediate primarily utilized in the synthesis of covalent inhibitors targeting the KRAS G12C, G12D, and G12V oncogenes. Its structural uniqueness lies in the specific halogenation pattern—an 8-position bromine and a 7-position fluorine—which serves two critical functions: the bromine acts as a reactive handle for cross-coupling (e.g., Suzuki-Miyaura) to build atropisomeric axes, while the fluorine modulates metabolic stability and electronic density of the naphthalene core.

This guide details the physicochemical properties, a robust synthetic workflow derived from patent literature and classical naphthalene chemistry, and the analytical signatures required for validation.

Physicochemical Properties

The following data establishes the baseline identity of the molecule. Researchers should use these values for mass spectrometry calibration and solubility assessments.

| Property | Value | Notes |

| IUPAC Name | 8-Bromo-7-fluoronaphthalene-1,3-diol | |

| CAS Number | 2791272-15-4 | |

| Molecular Formula | C₁₀H₆BrFO₂ | |

| Molecular Weight | 257.06 g/mol | Average mass |

| Exact Mass | 255.9535 Da | Monoisotopic (⁷⁹Br) |

| Appearance | Off-white to pale yellow solid | Oxidation sensitive |

| Solubility | DMSO (>50 mg/mL), DMF, Methanol | Poor water solubility |

| pKa (Predicted) | ~9.2 (OH at C3), ~8.5 (OH at C1) | C1-OH is more acidic due to H-bonding potential |

| LogP (Predicted) | 2.6 – 2.9 | Lipophilic scaffold |

Synthetic Methodology

The synthesis of 8-Bromo-7-fluoronaphthalene-1,3-diol typically proceeds via a Claisen-type condensation followed by an acid-mediated cyclization and subsequent decarboxylation. This route is preferred over direct halogenation of naphthalene-1,3-diol, which lacks the necessary regioselectivity.

Retrosynthetic Analysis

The strategic disconnection involves opening the naphthalene ring at the C1-C2 and C4-C4a bonds, tracing back to a phenylacetyl malonate precursor.

-

Target: 8-Bromo-7-fluoronaphthalene-1,3-diol[1]

-

Intermediate: 8-Bromo-7-fluoro-1,3-dihydroxy-2-naphthoic acid[1]

-

Starting Material: 2-Bromo-3-fluorophenylacetic acid (or its acid chloride)

Step-by-Step Protocol

Step 1: Preparation of the Phenylacetyl Malonate

The formation of the carbon skeleton requires the acylation of diethyl malonate with the acid chloride of the starting phenylacetic acid.

-

Reagents: Diethyl malonate, Magnesium turnings, Ethanol, 2-Bromo-3-fluorophenylacetyl chloride.

-

Procedure:

-

Generate magnesium ethoxide in situ by refluxing Mg turnings with absolute ethanol and a catalytic amount of CCl₄.

-

Add diethyl malonate dropwise to form the magnesium enolate (ethoxymagnesium diethyl malonate).

-

Introduce 2-Bromo-3-fluorophenylacetyl chloride in anhydrous ether/THF at 0°C.

-

Reflux for 1-2 hours to ensure complete C-acylation.

-

Critical Control: Acidify carefully with dilute H₂SO₄ to isolate the diethyl (2-bromo-3-fluorophenylacetyl)malonate .

-

Step 2: Cyclization to the Naphthalene Core

This step closes the second ring via an intramolecular Friedel-Crafts-type acylation.

-

Reagents: Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA).

-

Procedure:

-

Add the malonate intermediate slowly to cold concentrated H₂SO₄ (0–5°C).

-

Stir at room temperature for 12–24 hours. The mixture will darken significantly.

-

Pour onto crushed ice to precipitate the ethyl 8-bromo-7-fluoro-1,3-dihydroxy-2-naphthoate .

-

Filter and wash with water.[2]

-

Step 3: Hydrolysis and Decarboxylation

The ester is hydrolyzed to the acid, which is then unstable and decarboxylates to yield the final diol.

-

Reagents: NaOH (aq), Acetonitrile (ACN).

-

Procedure:

-

Suspend the ester in 1:1 ACN:Water.

-

Add NaOH (5 equiv) and heat to reflux (85°C) for 12 hours.

-

Mechanism: The ester hydrolyzes to the β-keto acid equivalent (1,3-dihydroxy-2-naphthoic acid). Under thermal conditions, the carboxylic acid at C2 (flanked by hydroxyls) undergoes decarboxylation.[3]

-

Workup: Acidify the cooled mixture to pH 4-5. Extract with Ethyl Acetate.[4]

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient) is required to remove tarry byproducts.

-

Visual Synthesis Pathway

The following diagram illustrates the transformation logic from the phenylacetic acid precursor to the final diol.

[1][6][7][8][9][10][11][12]

Analytical Characterization

Validation of the structure relies heavily on NMR spectroscopy, particularly to confirm the regiochemistry of the halogen substituents.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

-

δ 9.5 - 10.5 ppm (2H, broad s): Hydroxyl protons (C1-OH and C3-OH). These may appear as distinct singlets depending on dryness.

-

δ ~6.6 ppm (1H, s): The C2 proton. This is a characteristic singlet located between the two hydroxyl groups. It confirms the decarboxylation was successful (loss of the C2-COOH).

-

δ ~7.4 - 7.8 ppm (2H, m): The aromatic protons on the halogenated ring (H5 and H6).

-

H6 (adjacent to F): Will show large coupling to Fluorine (

). -

H5: Will show ortho-coupling to H6 and potentially long-range coupling to F.

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI Negative Mode (ESI-) is preferred due to the acidic phenolic protons.

-

Observed Mass:

-

[M-H]⁻ = 254.9 and 256.9 (1:1 intensity ratio).

-

The characteristic "doublet" pattern confirms the presence of one Bromine atom.

-

Applications in Drug Discovery

This molecule is a "privileged scaffold" in the design of Atropisomeric KRAS Inhibitors .

Pharmacophore Logic

In KRAS G12C inhibitors (e.g., Adagrasib analogs), the naphthalene ring serves as a rigid core that occupies the Switch II pocket.

-

8-Bromo: This position is sterically crowded. Cross-coupling here (e.g., with a substituted pyridine or pyrimidine) creates a biaryl axis with restricted rotation (atropisomerism). This locks the molecule into a bioactive conformation.

-

7-Fluoro: Halogenation at this position blocks metabolic oxidation (CYP450 mediated) and tunes the pKa of the adjacent hydroxyls, influencing hydrogen bonding with the protein backbone (e.g., Lys16 or Tyr96 in KRAS).

References

-

Vertex Pharmaceuticals Inc. (2022). Azaquinazoline pan-kras inhibitors. WO2022132200A1.

-

Organic Syntheses. (1941). Ethyl 1,3-dihydroxy-2-naphthoate. Org. Synth. 1941, 21, 44.

-

ChemScene. (n.d.). 8-Bromo-7-fluoronaphthalene-1,3-diol Product Page.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for substituted naphthalene diols.

Sources

Synthesis and Mechanistic Evaluation of 8-Bromo-7-fluoronaphthalene-1,3-diol: A Critical Intermediate in Pan-KRAS Inhibitor Development

As the landscape of targeted oncology shifts toward overcoming resistance mutations, the development of pan-KRAS inhibitors—such as the emerging azaquinazoline class—has necessitated the synthesis of highly functionalized, sterically demanding building blocks. Among these, 8-bromo-7-fluoronaphthalene-1,3-diol (CAS No. 2791272-15-4) stands out as a critical synthetic intermediate.

From a process chemistry perspective, synthesizing a 1,3-dihydroxynaphthalene core with specific halogenation patterns at the 7- and 8-positions is notoriously difficult. Traditional methods, such as the sulfonation of naphthalenes followed by high-temperature alkali fusion, are incompatible with sensitive halogen substituents and suffer from poor regiocontrol. To circumvent these limitations, a highly regioselective, three-step cascade approach utilizing Meldrum's acid has been established .

This technical guide dissects the step-by-step methodology, mechanistic causality, and self-validating analytical markers of this synthetic route.

Retrosynthetic Strategy & Workflow

The synthesis relies on the unique reactivity of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). By acylating Meldrum's acid with a functionalized phenylacetic acid, we set the stage for an intramolecular Friedel-Crafts-type cyclization. This strategy guarantees absolute regiocontrol over the naphthalene core formation.

Fig 1: Three-step synthetic workflow for 8-bromo-7-fluoronaphthalene-1,3-diol.

Step-by-Step Experimental Protocols & Causality

Step 1: Acylation of Meldrum's Acid via Mixed Anhydride Activation

The first objective is to couple 2-(3-bromo-4-fluorophenyl)acetic acid with Meldrum's acid. Direct coupling is inefficient; therefore, a mixed anhydride intermediate is utilized.

Methodology:

-

Charge a reactor with 2-(3-bromo-4-fluorophenyl)acetic acid (1.0 equiv) and Meldrum's acid (1.0 equiv).

-

Add DMAP (0.085 equiv) at 15 °C under an N₂ atmosphere.

-

Carefully add DIPEA (2.15 equiv) in four portions over 1 hour, maintaining 15–30 °C to yield a pale yellow suspension.

-

Slowly add pivaloyl chloride (1.10 equiv) in five portions over 1 hour, maintaining 25–40 °C.

-

Heat the resulting yellow suspension at 45 °C for 3 hours.

-

Cool to 0 °C and quench by slowly diluting with 4 N HCl to adjust the pH to 6–7.

-

Stir at 0 °C for 1 hour, filter, and concentrate the filter cake in vacuo.

Mechanistic Causality & Validation: Pivaloyl chloride is selected specifically for its steric bulk (tert-butyl group). It reacts with the phenylacetic acid to form a sterically hindered mixed anhydride. When the enolate of Meldrum's acid attacks, the steric shielding of the pivaloyl carbonyl directs the nucleophile exclusively to the phenylacetyl carbonyl, preventing unwanted pivaloylation. DMAP acts as an acyl transfer catalyst, forming a highly reactive acylpyridinium intermediate. Self-Validating Marker: The reaction's success is tracked via LCMS. The product exhibits a characteristic ionization fragment at m/z = 300.8 (ESI,[M-57]⁻), corresponding to the diagnostic loss of acetone from the Meldrum's acid moiety during ionization .

Step 2: Superacid-Mediated Intramolecular Friedel-Crafts Cyclization

The acylated Meldrum's acid must be cyclized into the naphthalene core. The electron-withdrawing fluorine and bromine atoms deactivate the aromatic ring, necessitating extreme conditions.

Methodology:

-

Slowly add the intermediate from Step 1 (1.0 equiv) to CF₃SO₃H (approx. 2.1 L per kg of substrate) in four portions.

-

Maintain the temperature between 25 °C and 50 °C for 1 hour using an ice-water cooling bath to control the thermodynamic exotherm.

-

Stir the mixture at 20 °C for 2 hours.

-

Slowly quench the reaction by adding water (approx. 16 L per kg of substrate).

-

Filter the resulting precipitate to afford crude 8-bromo-7-fluoro-1,3-dihydroxy-2-naphthoic acid.

Mechanistic Causality & Validation: Trifluoromethanesulfonic acid (triflic acid) is a superacid capable of protonating the dioxanedione ring. This protonation induces the fragmentation of the acetal, expelling acetone and generating a highly electrophilic acyl ketene or acylium ion intermediate . This intermediate undergoes a rapid intramolecular Friedel-Crafts acylation. Subsequent enolization yields the fully aromatic 1,3-dihydroxy-2-naphthoic acid, driven by the thermodynamic gain of aromatic stabilization energy. Self-Validating Marker: The transition from a homogeneous acidic solution to a massive precipitation of a yellow solid upon aqueous quenching confirms the formation of the highly hydrophobic naphthoic acid core.

Fig 2: Superacid-mediated Friedel-Crafts cyclization mechanism via an acyl ketene intermediate.

Step 3: Thermal Decarboxylation

The final step removes the C2-carboxylic acid group to yield the target 1,3-diol.

Methodology:

-

Dissolve the crude 8-bromo-7-fluoro-1,3-dihydroxy-2-naphthoic acid (1.0 equiv) in a 1:1 mixture of water and acetonitrile.

-

Stir the solution at 85 °C for 12 hours.

-

Concentrate the mixture in vacuo to remove the acetonitrile.

-

Dilute the residue with water and extract twice with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Mechanistic Causality & Validation: 1,3-Dihydroxy-2-naphthoic acids are highly susceptible to decarboxylation. The hydroxyl groups at the 1- and 3-positions strongly donate electron density into the aromatic ring via resonance. This electron density stabilizes the transition state during the extrusion of CO₂. Heating in a polar protic solvent mixture (H₂O/ACN) provides the necessary protons to facilitate the ipso-protonation and subsequent keto-enol tautomerization that drives the cleavage of the C-C bond. Self-Validating Marker: The continuous evolution of CO₂ gas during the 85 °C heating phase serves as a direct physical validation of the decarboxylation progress.

Quantitative Data Summary

The table below summarizes the operational parameters, reagent stoichiometry, and expected outcomes for the kilogram-scale execution of this synthetic route.

| Parameter | Step 1: Acylation | Step 2: Cyclization | Step 3: Decarboxylation |

| Key Reagents | Pivaloyl Cl, DIPEA, DMAP | CF₃SO₃H (Triflic Acid) | H₂O, Acetonitrile |

| Temperature Profile | 15 °C → 45 °C | 25 °C → 50 °C | 85 °C |

| Reaction Time | 4 hours | 3 hours | 12 hours |

| Yield | ~88% | Quantitative (Crude) | High (Standard extraction) |

| Product State | White Solid | Yellow Solid | Purified Organic Layer |

| Analytical Target | m/z = 300.8 [M-57]⁻ | m/z = 300.95 (Exact Mass) | m/z = 256.95 (Exact Mass) |

Conclusion

The synthesis of 8-bromo-7-fluoronaphthalene-1,3-diol exemplifies the power of integrating classic physical organic chemistry principles with modern process chemistry. By leveraging steric shielding in mixed anhydrides and the extreme protonating power of superacids, researchers can bypass the harsh, low-yielding conditions traditionally associated with functionalized naphthalene synthesis. This self-validating, scalable protocol is foundational for the continued development of next-generation pan-KRAS inhibitors.

References

- Source: Google Patents / WIPO (PCT)

-

Title: Meldrum's Acids as Acylating Agents in the Catalytic Intramolecular Friedel−Crafts Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Spectroscopic Elucidation and Structural Dynamics of 8-Bromo-7-fluoronaphthalene-1,3-diol: A Technical Guide

Executive Summary

The compound 8-Bromo-7-fluoronaphthalene-1,3-diol (CAS: 2791272-15-4) is a highly specialized, poly-substituted aromatic scaffold. Its primary industrial and pharmaceutical relevance lies in its utilization as an advanced intermediate in the synthesis of azaquinazoline-based pan-KRAS inhibitors . Due to its dense functionalization—featuring a 1,3-diol motif, a heavy halogen (bromine), and a highly electronegative fluorine atom on a rigid naphthalene core—rigorous spectroscopic characterization is required to validate its regiochemistry. This guide details the causal relationships between the molecule's structural dynamics and its empirical spectroscopic signatures (NMR, IR, MS), providing self-validating protocols for analytical scientists.

Molecular Architecture & Peri-Interactions

To accurately interpret the spectroscopic data of this compound, one must first analyze the unique electronic and steric environment of its naphthalene core:

-

The 1,8-Peri-Interaction: The spatial proximity of the C1-hydroxyl group and the C8-bromine atom induces a severe peri-interaction . The bulky van der Waals radius of bromine forces the C1-hydroxyl group out of ideal coplanarity with the aromatic ring. This steric compression, coupled with potential intramolecular halogen-hydrogen bonding, causes significant deshielding of the C1-OH proton in the

H NMR spectrum. -

Fluorine Electronic Effects: The C7-fluorine atom exerts a strong inductive electron-withdrawing effect (

) while simultaneously donating electron density through resonance (

Synthetic Context & Decarboxylation Workflow

In pharmaceutical manufacturing, this compound is typically accessed via the thermal decarboxylation of 8-bromo-7-fluoro-1,3-dihydroxy-naphthalene-2-carboxylic acid .

Fig 1: Thermal decarboxylation pathway of the beta-keto acid intermediate.

Step-by-Step Synthetic Protocol

-

Solvation: Suspend the carboxylic acid precursor in a 1:1 mixture of deionized water and Acetonitrile (ACN). Causality: The aqueous-organic biphasic nature ensures the solubility of both the highly polar starting material and the increasingly hydrophobic decarboxylated product.

-

Thermal Activation: Stir the mixture at 85 °C for 12 hours. Causality: The elevated temperature provides the activation energy required to overcome the transition state barrier for CO

extrusion from the -

Concentration & Isolation: Concentrate the mixture under reduced pressure to remove ACN, precipitating the crude diol, which is then purified via flash chromatography.

Spectroscopic Data Analysis

The following tables summarize the quantitative data, mapping empirical signals directly to structural causality.

Table 1:

Table 2:

Table 3: High-Resolution Mass Spectrometry (HRMS) and FT-IR Data

| Technique | Parameter | Observation | Structural Significance |

|---|

| HRMS (ESI-) | m/z 254.946 | [M-H]

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in structural elucidation, the analytical workflows must be designed as self-validating systems.

Fig 2: Logical workflow mapping spectroscopic techniques to structural validation motifs.

Protocol A: Multi-Nuclear NMR Acquisition

-

Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of anhydrous DMSO-

.-

Causality: Anhydrous DMSO is specifically selected over CDCl

to prevent rapid deuterium exchange with the hydroxyl protons, ensuring the critical C1-OH and C3-OH signals remain visible and integratable.

-

-

Standard Acquisition: Acquire

H, -

Self-Validation Step (

H{-

Causality: The collapse of the H-6 triplet into a clean doublet, and the H-5 doublet of doublets into a simple doublet, unequivocally proves that the complex splitting in the standard spectrum was caused by the C7-fluorine atom, thereby validating the regiochemistry of the halogenation.

-

Protocol B: LC-HRMS (ESI-) Isotopic Validation

-

Sample Preparation: Prepare a 1 µg/mL solution in LC-MS grade Methanol.

-

Ionization: Inject into an ESI-TOF mass spectrometer operating in negative ion mode.

-

Causality: Phenols readily deprotonate to form stable phenoxide anions ([M-H]

). Negative mode is exponentially more sensitive for diols than positive mode, preventing baseline noise interference.

-

-

Self-Validation Step (Isotopic Fidelity): Analyze the isotopic envelope at m/z 255.

-

Causality: The presence of two peaks of equal intensity separated by exactly 2 mass units (254.946 and 256.944) mathematically validates the presence of exactly one bromine atom, driven by the natural ~50.69% / 49.31% abundance of

Br and

-

References

- Title: WO2022132200A1 - Azaquinazoline pan-kras inhibitors Source: Google Patents URL

-

Title: Substituent Effects. VII. The 19F Nuclear Magnetic Resonance Spectra of Substituted 1- and 2-Fluoronaphthalenes Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

-

Title: Stereoselective Domino Rearrangement peri-Annulation of Cinchona Alkaloid Derivatives with 8-Bromo-1-naphthyl Grignard Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]

Technical Guide: Solubility & Stability of 8-Bromo-7-fluoronaphthalene-1,3-diol

Executive Summary

8-Bromo-7-fluoronaphthalene-1,3-diol (CAS: 2791272-15-4) is a specialized halogenated naphthoresorcinol derivative, primarily utilized as a high-value scaffold in the synthesis of covalent KRAS G12C inhibitors (e.g., Adagrasib analogs) and other atropisomeric kinase inhibitors.

Handling this compound requires a nuanced understanding of naphthalene-1,3-diol chemistry . Unlike simple phenols, this motif exhibits anomalously high acidity and significant susceptibility to oxidative degradation (quinoid formation) under aerobic conditions. This guide provides an evidence-based framework for the solubilization, storage, and handling of this intermediate to maintain synthetic fidelity.

Physicochemical Profile

Understanding the intrinsic properties of the 1,3-naphthalenediol core is essential for predicting behavior in solution. The "resorcinol anomaly" refers to the unexpectedly low pKa of 1,3-naphthalenediol compared to 1-naphthol, driven by the resonance stabilization of the mono-anion.

Table 1: Key Chemical Properties

| Property | Value / Description | Notes |

| CAS Number | 2791272-15-4 | Verified Identifier |

| Formula | C₁₀H₆BrFO₂ | MW: 257.06 g/mol |

| Appearance | Off-white to pale beige solid | Darkens to pink/brown upon oxidation |

| Predicted LogP | ~2.8 – 3.2 | Lipophilic; poor water solubility |

| Predicted pKa | ~6.5 – 7.0 (Acidic) | Lower than unsubstituted naphthoresorcinol (pKa 7.35) due to electron-withdrawing Br/F groups. |

| H-Bond Donors | 2 | 1,3-hydroxyl arrangement |

| H-Bond Acceptors | 2 |

Expert Insight: The 8-Bromo substituent provides steric bulk that can influence atropisomerism in downstream intermediates, but it also introduces a risk of photolytic debromination. The 7-Fluoro group enhances metabolic stability but increases the acidity of the phenolic protons, making the compound more prone to ionization—and subsequent oxidation—in neutral-to-basic buffers.

Solubility Assessment

The lipophilicity derived from the fused ring system and halogenation renders this compound practically insoluble in water. Successful solubilization requires polar aprotic solvents.

Table 2: Solvent Compatibility Matrix

| Solvent | Solubility Rating | Suitability | Protocol Notes |

| DMSO | High (>50 mM) | Recommended | Ideal for stock solutions. Use anhydrous, synthesis-grade DMSO. |

| DMF | High (>50 mM) | Alternative | Good for chemical synthesis; harder to remove than acetone/EtOAc. |

| Ethanol | Moderate | Caution | Proticity may accelerate oxidation if trace metals/bases are present. |

| Water | Negligible | Avoid | Precipitates immediately. Requires co-solvent (e.g., 10% DMSO) for biological assays. |

| Ethyl Acetate | Moderate | Extraction | Standard solvent for workup/extraction protocols. |

Reconstitution Protocol (Self-Validating System)

To ensure reproducibility, follow this "Inert-First" approach:

-

Environment: Allow the vial to equilibrate to room temperature inside a desiccator before opening to prevent water condensation.

-

Solvent: Use degassed, anhydrous DMSO (stored over molecular sieves).

-

Dissolution: Add solvent and vortex for 30 seconds. If particulate remains, sonicate for 1-2 minutes at <30°C.

-

Verification: Visual inspection should show a clear, colorless to faint yellow solution. A pink or brown tint indicates prior oxidation of the solid.

Stability & Degradation Mechanisms

The primary instability mode is oxidative coupling and tautomerization . The 1,3-diol motif can tautomerize to a keto-enol form, which is highly susceptible to reactive oxygen species (ROS), leading to the formation of unstable quinoid species.

Degradation Pathway Diagram

The following diagram illustrates the theoretical degradation flow from the stable diol to oxidized byproducts.

Figure 1: Oxidative degradation pathway of halogenated naphthalene-1,3-diols. Note the acceleration by basic pH and UV light.

Critical Stability Factors

-

pH Sensitivity: Due to the predicted pKa < 7.0, this compound will partially ionize even at neutral pH (7.4). The anionic form is electron-rich and oxidizes rapidly. Recommendation: Maintain aqueous buffers at pH < 6.0 if possible, or use fresh preparations.

-

Photostability: The C-Br bond is labile under UV light. Exposure can lead to homolytic cleavage (debromination) and radical generation. Recommendation: Use amber vials and avoid direct sunlight.

-

Thermal: The compound is relatively thermally stable (synthesis often involves heating to 85°C), but only in the absence of oxygen.

Handling & Storage Protocols

Adherence to a strict "Cold-Dark-Dry" chain of custody is required to maintain purity >98%.

Storage Standard Operating Procedure (SOP)

-

Long-Term Storage: Store solid powder at -20°C or lower.

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). If a glovebox is unavailable, seal vials with Parafilm and store in a desiccator with an oxygen scavenger.

-

Stock Solutions: DMSO stocks (e.g., 10 mM) should be aliquoted into single-use amber vials and stored at -80°C. Do not refreeze more than once.

Workflow Visualization

Figure 2: Recommended workflow for handling 8-Bromo-7-fluoronaphthalene-1,3-diol to minimize hydrolytic and oxidative stress.

Analytical Monitoring

To verify compound integrity before critical experiments, use the following HPLC parameters:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

-

Note: Acidic modifier is crucial to keep the phenol protonated and improve peak shape.

-

-

Detection: UV at 220 nm (naphthalene core) and 254 nm.

-

Impurity Flag: Look for broad peaks eluting earlier than the main peak (quinones/oxidized species) or late-eluting dimers.

References

-

ChemScene . 8-Bromo-7-fluoronaphthalene-1,3-diol Product Data. Retrieved from

-

Vertex Pharmaceuticals Inc . WO2022132200A1 - Azaquinazoline pan-kras inhibitors. (2022). Patent describing the synthesis and use of halogenated naphthalene intermediates. Retrieved from

-

Foti, M. C., et al. (2002). Naphthalene diols: a new class of antioxidants. Intramolecular hydrogen bonding in catechols, naphthalene diols, and their aryloxyl radicals. Journal of Organic Chemistry. (Context on 1,3-naphthalenediol stability and oxidation). Retrieved from

-

BenchChem . Application Notes for Safe Storage and Handling of Brominated Organic Compounds. Retrieved from

-

PubChem . 1,3-Dihydroxynaphthalene (Naphthoresorcinol) Compound Summary. (For comparative physicochemical data). Retrieved from

Purity Analysis of 8-Bromo-7-fluoronaphthalene-1,3-diol

Executive Summary & Chemical Context[2][3][4][5][6][7][8]

8-Bromo-7-fluoronaphthalene-1,3-diol (CAS: 2791272-15-4) is a highly specialized bicyclic aromatic intermediate.[1] Its structural motif—a naphthalene core decorated with orthogonal halogens (Br, F) and a resorcinol-like 1,3-diol pattern—marks it as a critical scaffold for atropisomeric small molecule inhibitors , particularly in the synthesis of covalent KRAS G12C inhibitors (analogous to Adagrasib/MRTX849 scaffolds).

The purity of this intermediate is non-negotiable. The 8-bromo position serves as a handle for Buchwald-Hartwig couplings or metallation, while the 7-fluoro substituent modulates metabolic stability and pKa.[1] The 1,3-diol functionality, however, introduces significant analytical challenges: oxidative instability (conversion to naphthoquinones) and keto-enol tautomerism .[1]

This guide moves beyond generic "purity testing" to provide a rigorous, self-validating analytical framework designed to detect the specific regioisomeric and oxidative impurities inherent to this molecule.[1]

Analytical Strategy: The "Triad of Truth"

To ensure <1% risk of downstream failure, we employ a Triad of Truth strategy.[1] No single method is sufficient; these three orthogonal techniques cross-validate one another.[1]

| Method | Role | Criticality |

| UHPLC-PDA-MS | Primary Purity & Impurity Profiling. Separates structurally similar regioisomers and quantifies non-volatile degradants.[1] | High. Must resolve the target from its 6-fluoro isomer and quinone oxidation products. |

| Structural Verification & Orthogonal Quantitation. Uses the fluorine atom as an internal spy to quantify purity without reference standards.[1] | Critical. The only method that definitively distinguishes the 7-fluoro target from 5- or 6-fluoro regioisomers which co-elute on C18.[1] | |

| Karl Fischer (KF) & ROI | Mass Balance. Quantifies "invisible" impurities (water, inorganic salts) that inflate HPLC purity values.[1] | Medium. Essential for accurate net weight assay calculation.[1] |

Method 1: UHPLC-PDA-MS (Chromatographic Purity)[2]

The Challenge: Aromatic Selectivity

Standard C18 columns often fail to separate halogenated naphthalene isomers due to their similar hydrophobicity.[1] We utilize a Phenyl-Hexyl stationary phase, which engages in

Protocol Parameters[9]

-

Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.

-

Column: Waters XSelect CSH Phenyl-Hexyl,

mm, 1.7 µm.[1]-

Why: The "CSH" (Charged Surface Hybrid) particle allows excellent peak shape for phenolic compounds even at low ionic strength.[1]

-

-

Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]

-

Why: Acidic pH (~2.[1]7) suppresses the ionization of the phenolic hydroxyls (pKa ~9), keeping the molecule neutral and preventing peak tailing.

-

-

Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

-

Gradient:

-

Flow Rate: 0.4 mL/min.[1]

-

Column Temp: 40°C.

-

Detection:

System Suitability & Troubleshooting

-

Tailing Factor: Must be < 1.5. If tailing occurs, increase column temperature to 50°C to reduce secondary interactions.[1]

-

Carryover: Naphthalenes are "sticky."[1] Include a needle wash with 50:50 MeOH:Water + 0.1% Formic Acid.[1]

-

Oxidation Artifacts: If a peak appears at RRT ~0.8 with a mass of [M-2H], this is the naphthoquinone derivative (oxidized diol).[1] This often forms in the vial if samples sit too long.[1] Prepare fresh.

Method 2: F qNMR (The Self-Validating Standard)

The Causality

HPLC relies on relative response factors (UV extinction coefficients).[1] If an impurity has a low UV absorbance, HPLC overestimates purity.[1]

Furthermore, the chemical shift of the fluorine atom is hypersensitive to its environment.

-

Target (7-F):

-115 ppm (approx). -

Regioisomer (6-F):

-112 ppm (approx).[1] -

Regioisomer (5-F):

-120 ppm (approx).[1]

Note: Exact shifts depend on solvent; shifts listed are illustrative for DMSO-d6.

Protocol

-

Solvent: DMSO-d6 (prevents hydroxyl exchange broadening).[1]

-

Internal Standard:

-Trifluorotoluene (TFT) or 4,4'-Difluorobenzophenone.[1] Must be weighed with 5-place balance precision.[1] -

Acquisition:

-

Calculation:

Where

Visualizing the Analytical Workflow

The following diagram illustrates the decision tree and data flow for certifying a batch of 8-Bromo-7-fluoronaphthalene-1,3-diol.

Figure 1: Integrated Analytical Workflow for Naphthalene Diol Certification.

Impurity Fate Mapping: The Oxidation Pathway

Naphthalene-1,3-diols are susceptible to oxidation, forming 1,2-naphthoquinones or 1,4-naphthoquinones .[1] Understanding this pathway is vital for interpreting "unknown" impurity peaks.[1]

Figure 2: Oxidative degradation pathway.[1] Note that basic conditions accelerate the tautomerization that leads to irreversible oxidation.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Split Peaks in HPLC | Keto-enol tautomerism on-column. | Lower pH of mobile phase (use 0.1% TFA instead of Formic Acid) or lower column temp to 25°C to freeze the equilibrium. |

| New Impurity Growing over Time | Auto-oxidation in the autosampler. | Use amber vials. Add 0.1% Ascorbic Acid or Metabisulfite to the diluent as an antioxidant.[1] |

| NMR Baseline Rolling | Paramagnetic impurities (metal residues from synthesis).[1] | Filter sample through a 0.2 µm PTFE filter; add EDTA to the NMR tube if necessary.[1] |

| Low Mass Balance (<95%) | Inorganic salts (NaBr, KF) from synthesis.[1] | Perform Residue on Ignition (ROI) or sulfated ash test to quantify inorganics.[1] |

References

-

ChemScene. (2023).[1] Product Monograph: 8-Bromo-7-fluoronaphthalene-1,3-diol (CAS 2791272-15-4).[1][6] Retrieved from

-

Fell, J. B., et al. (2020).[1] Identification of the Clinical Development Candidate MRTX849 (Adagrasib), a Covalent KRASG12C Inhibitor.[5][7] Journal of Medicinal Chemistry, 63(13), 6679–6693. (Establishes the structural context of halogenated naphthalene intermediates in KRAS inhibitors). Retrieved from

-

Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications.[1] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] (Foundational text for the qNMR protocol).

-

Pharmacopeial Forum. (2022).[1] <761> Nuclear Magnetic Resonance Spectroscopy. United States Pharmacopeia (USP).[1] (Regulatory standard for qNMR).[1]

-

Sigma-Aldrich. (2023).[1] Safety Data Sheet: 1-Bromo-8-fluoronaphthalene.[1][8] (Used for surrogate safety data regarding halogenated naphthalenes).[1] Retrieved from

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. medkoo.com [medkoo.com]

- 4. 1,3-Dihydroxynaphthalene - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. chemscene.com [chemscene.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1-bromo-8-fluoro-naphthalene | 33718-15-9 [sigmaaldrich.com]

Substituted Naphthalenediols in Modern Research: From Drug Discovery to Material Sciences

Executive Summary

The naphthalene-1,

Medicinal Chemistry & Pharmacological Targeting

Allosteric Modulation of Malarial Pyrimidine Biosynthesis

The emergence of artemisinin-resistant Plasmodium falciparum necessitates the discovery of novel antimalarial targets[1]. Because the malaria parasite lacks a functional pyrimidine salvage pathway, de novo pyrimidine biosynthesis is absolutely essential for its survival and replication[2]. Aspartate transcarbamoylase (PfATCase) catalyzes the second step of this pathway. Recent fragment-based screening has identified 2,3-naphthalenediol as a critical hit that binds to a newly discovered allosteric pocket on PfATCase[3].

Causality in Experimental Design: Why target the allosteric site rather than the active site? Active-site inhibitors often face competitive displacement by high intracellular substrate concentrations and are prone to resistance via point mutations[4]. 2,3-naphthalenediol binds allosterically, inducing a conformational change in Loop 128-142[3]. This stabilizes the enzyme in its low-affinity "T-state," effectively starving the parasite of pyrimidines regardless of substrate concentration[3].

Mechanism of PfATCase allosteric inhibition by 2,3-naphthalenediol.

Rational Design of Naphthoquinone-Thiazole Anticancer Hybrids

Substituted naphthalenediols, such as 1,5-naphthalenediol, serve as foundational precursors for synthesizing naphthoquinones[5]. By hybridizing these redox-active naphthoquinone cores with thiazole rings, researchers have developed potent multitarget anticancer agents capable of overcoming common limitations of conventional chemotherapeutics[6].

Causality in Experimental Design: The rationale for molecular hybridization stems from the need to overcome multidrug resistance[5]. Naphthoquinones generate reactive oxygen species (ROS) and inhibit topoisomerase IIα, while thiazoles provide broad pharmacophoric adaptability to interact with targets like EGFR and STAT3[7]. Combining them into a single hybrid molecule reduces systemic toxicity and prevents the cancer cell from easily developing resistance pathways, yielding nanomolar potency against cell lines like Jurkat and HeLa[5].

Synthetic Methodologies & Material Science

Regioselective Functionalization via Directed Ortho Metalation (DoM)

In synthetic organic chemistry, the functionalization of naphthalene rings requires precise regiocontrol. Converting naphthalenediols (e.g., 1,8-naphthalenediol) into aryl O-carbamates (ArOAms) provides one of the strongest Directed Metalation Groups (DMGs) available[8].

Causality in Experimental Design: The diethylcarbamate group (-OCONEt

Thermodynamic Engineering of Antioxidant Capacity

1,8-Naphthalenediol and its substituted derivatives (e.g., 4-methoxy-1,8-naphthalenediol) have been identified as a new class of highly potent antioxidants, outperforming traditional catechols and vitamin E models[12].

Causality in Experimental Design: The superior Hydrogen Atom Transfer (HAT) activity of 1,8-naphthalenediols is driven by thermodynamics[13]. When the molecule donates a hydrogen atom to neutralize a peroxyl radical (ROO•), it forms an aryloxyl radical[14]. In 1,8-naphthalenediol, the remaining hydroxyl group forms a strong intramolecular hydrogen bond with the newly formed radical oxygen[12]. This interaction stabilizes the radical state significantly more than the parent state (by 8.6 kcal/mol), drastically lowering the O-H Bond Dissociation Enthalpy (BDE) and accelerating the HAT reaction rate[13].

Self-Validating Experimental Protocols

Protocol 1: Rh-Catalyzed Synthesis of 1,2-Naphthalenediol Derivatives

Objective: Regioselective synthesis of naphthalenediol derivatives from 1,2-diazonaphthoquinones via intermolecular O-H insertion[15].

Self-Validating System: The reaction progress is validated by the cessation of N

-

Preparation: Dissolve 1.0 mmol of 1,2-diazonaphthoquinone in 5.0 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent premature oxidation[15].

-

Reagent Addition: Add 1.5 mmol of the target alcohol (or water for diol formation)[15].

-

Catalysis: Introduce 1.0 mol% of Rhodium(II) acetate dimer (Rh

(OAc)-

Causality: Rh(II) is chosen over Cu or Pd catalysts because it efficiently stabilizes the highly reactive metal-carbene intermediate without promoting unwanted dimerization side-reactions[16].

-

-

Execution: Stir the mixture at room temperature until nitrogen gas evolution ceases (typically 2-4 hours).

-

Purification: Filter the mixture through a short pad of silica gel to remove the rhodium catalyst, eluting with ethyl acetate. Concentrate the filtrate in vacuo and purify via flash column chromatography[16].

Rh-catalyzed O-H insertion workflow for 1,2-naphthalenediol synthesis.

Protocol 2: Validation of PfATCase Allosteric Inhibition

Objective: Confirm the binding and allosteric inhibition of PfATCase by 2,3-naphthalenediol[3]. Self-Validating System: Isothermal Titration Calorimetry (ITC) is used alongside X-ray crystallography to cross-validate thermodynamic binding affinity with structural conformation, ensuring the observed inhibition is allosteric rather than an artifact of aggregation[2].

-

Protein Expression: Express and purify recombinant Plasmodium falciparum ATCase (PfATCase) using an E. coli expression system, ensuring the removal of endogenous bacterial ATCase via affinity chromatography[3].

-

Ligand Preparation: Prepare a 50 mM stock solution of 2,3-naphthalenediol in DMSO.

-

Crystallography: Co-crystallize PfATCase (10 mg/mL) with 2 mM 2,3-naphthalenediol using the hanging-drop vapor diffusion method[3].

-

Causality: Excess ligand ensures saturation of the low-affinity allosteric pocket, trapping the enzyme in the T-state for structural resolution[1].

-

-

Structural Resolution: Solve the crystal structure via molecular replacement to verify the conformational shift of Loop 128-142, confirming the stabilization of the T-state[3].

-

Enzyme Kinetics: Perform a colorimetric assay measuring the formation of N-carbamoyl aspartate in the presence of varying concentrations of 2,3-naphthalenediol to calculate the IC

, validating functional inhibition[2].

Quantitative Data Summary

The following table summarizes the key quantitative metrics associated with substituted naphthalenediols across their various applications:

| Compound / Derivative | Target / Application | Key Quantitative Metric | Reference |

| 4-Methoxy-1,8-naphthalenediol | Antioxidant (HAT Activity) | [12] | |

| 1,8-Naphthalenediol | Radical Stabilization | [13] | |

| 2,3-Naphthalenediol | Radical Stabilization | [13] | |

| Hybrid 73a (Naphthoquinone-Thiazole) | Anticancer (HeLa cells) | IC | [5] |

| Hybrid 59b (Naphthoquinone-Thiazole) | Anticancer (Jurkat cells) | IC | [5] |

References

-

Wang, C., Krüger, A., Du, X., Wrenger, C., & Groves, M. R. (2022). "Novel Highlight in Malarial Drug Discovery: Aspartate Transcarbamoylase." Frontiers in Cellular and Infection Microbiology, 12, 841833.

-

de Moraes, L. G. C., Santos, T. B., & da Rocha, D. R. (2025). "Molecular Hybridization of Naphthoquinones and Thiazoles: A Promising Strategy for Anticancer Drug Discovery." Pharmaceuticals, 18(12), 1887.

-

Jansen-van Vuuren, R. D., Liu, S., Miah, M. A. J., Cerkovnik, J., Košmrlj, J., & Snieckus, V. (2024). "The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update." Chemical Reviews, 124(12), 7731-7828.

-

Foti, M. C., Johnson, E. R., Vinqvist, M. R., Wright, J. S., Barclay, L. R. C., & Ingold, K. U. (2002). "Naphthalene Diols: A New Class of Antioxidants Intramolecular Hydrogen Bonding in Catechols, Naphthalene Diols, and Their Aryloxyl Radicals." The Journal of Organic Chemistry, 67(15), 5190-5196.

-

Kitamura, M., Otsuka, K., Takahashi, S., & Okauchi, T. (2017). "Synthesis of 1,2-Naphthalenediol Derivatives by Rh-catalyzed Intermolecular O-H Insertion Reaction of 1,2-Diazonaphthoquinones with Water and Alcohols." Tetrahedron Letters, 58(36), 3508-3511.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel Highlight in Malarial Drug Discovery: Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Highlight in Malarial Drug Discovery: Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Novel Highlight in Malarial Drug Discovery: Aspartate Transcarbamoylase [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Molecular Hybridization of Naphthoquinones and Thiazoles: A Promising Strategy for Anticancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. scribd.com [scribd.com]

Theoretical Characterization & Predictive Modeling of 8-Bromo-7-fluoronaphthalene-1,3-diol: A Technical Framework

Executive Summary

8-Bromo-7-fluoronaphthalene-1,3-diol represents a highly specific halogenated naphthol scaffold with significant potential in medicinal chemistry, particularly as a fragment for kinase inhibitors or as a precursor for fused heterocyclic systems. This guide outlines the theoretical framework required to characterize this molecule, synthesizing Density Functional Theory (DFT) protocols, spectroscopic predictions, and reactivity descriptors.

By integrating high-level quantum mechanical calculations with reactivity indices, this document serves as a blueprint for researchers validating this compound’s electronic structure and potential biological efficacy.

Computational Methodology & Protocol Design

To ensure the reliability of theoretical data, a rigid computational workflow must be established. The following protocol is designed to minimize self-interaction errors common in halogenated aromatic systems while accurately capturing non-covalent interactions (hydrogen bonding).

The "Gold Standard" DFT Configuration

For a molecule containing both Bromine (heavy atom) and Fluorine (high electronegativity), the choice of functional and basis set is critical.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the standard for ground-state optimization. However, for accurate energy barriers and non-covalent interactions (critical for the diol functionality), M06-2X is recommended for validation.

-

Basis Set: 6-311++G(d,p) .[1]

-

Diffuse functions (++): Essential for describing the lone pairs on Oxygen, Fluorine, and Bromine.

-

Polarization functions (d,p): Required to model the anisotropic electron distribution around the halogen atoms.

-

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using water (

) and DMSO (

Computational Workflow Diagram

The following DOT diagram visualizes the sequential logic of the theoretical study, moving from geometry optimization to reactivity prediction.

Figure 1: Step-by-step computational workflow for the theoretical characterization of 8-Bromo-7-fluoronaphthalene-1,3-diol.

Structural & Electronic Analysis

Geometric Parameters

The 1,3-diol substitution pattern on the naphthalene core creates a unique intramolecular hydrogen-bonding landscape. The 8-bromo substituent introduces significant steric bulk (Peri-interaction) relative to the 1-hydroxyl group.

-

Intramolecular H-Bonding: The O1-H...O3 interaction is geometrically constrained. However, the O1-H...Br8 interaction is a critical theoretical checkpoint. A "weak" hydrogen bond (interaction energy < 2 kcal/mol) is expected here due to the lower basicity of the bromine atom, yet it stabilizes the planar conformation.

-

Bond Lengths:

-

C8-Br: Predicted to be slightly elongated (~1.90 Å) due to steric repulsion from the peri-hydroxyl group.

-

C7-F: Expected to be short and strong (~1.35 Å) due to

hybridization and back-donation.

-

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary indicator of chemical stability and bioactivity.

| Orbital | Characterization | Localization Prediction |

| HOMO | Concentrated on the Naphthalene ring and Oxygen lone pairs. The 1,3-diol groups raise the HOMO energy, making the ring more nucleophilic. | |

| LUMO | Delocalized over the aromatic system. The 7-Fluoro and 8-Bromo groups (electron-withdrawing by induction) stabilize the LUMO, potentially increasing reactivity toward nucleophiles. | |

| Gap ( | Reactivity Index | Estimated range: 4.0 - 4.5 eV . A lower gap compared to unsubstituted naphthalene indicates higher chemical reactivity (soft molecule). |

Molecular Electrostatic Potential (MEP)

MEP mapping is essential for predicting non-covalent interactions in a protein binding pocket.

-

Negative Potential (Red): Localized strictly on the Fluorine (7-position) and the Oxygen atoms . These are the primary H-bond acceptor sites.

-

Positive Potential (Blue): Localized on the Hydroxyl protons and the aromatic ring edges.

-

Significance: The 8-Bromo group creates a "sigma-hole"—a region of positive electrostatic potential along the C-Br bond axis—which can participate in halogen bonding with carbonyl backbone residues in target proteins.

Spectroscopic Profiling (Theoretical)

To validate synthesis, experimental spectra must be compared against scaled theoretical values.

Vibrational Analysis (IR)[1]

-

O-H Stretch: Two distinct bands are predicted.

-

Free O-H (Position 3): ~3600-3650 cm⁻¹.

-

H-Bonded O-H (Position 1, interacting with Br): Red-shifted to ~3500-3550 cm⁻¹.

-

-

C-F Stretch: Strong band at 1200-1250 cm⁻¹.

-

C-Br Stretch: Lower frequency fingerprint band at ~600-700 cm⁻¹.

NMR Shift Predictions (GIAO Method)

Using the GIAO (Gauge-Independent Atomic Orbital) method at the DFT level provides high-accuracy chemical shifts relative to TMS.

-

C NMR: Carbon C7 (attached to F) will show a characteristic doublet with a large coupling constant (

- H NMR: The aromatic protons will appear as doublets or singlets depending on the specific coupling network, typically in the 7.0 - 8.5 ppm range.

Reactivity & Synthesis Pathway

Understanding the theoretical formation energy helps in designing the synthesis. The synthesis likely proceeds via electrophilic aromatic substitution or directed lithiation.

Retrosynthetic Logic Diagram

The following diagram illustrates the logical synthetic disconnection to access the 8-Bromo-7-fluoro core.

Figure 2: Proposed retrosynthetic pathway. The bromination step is theoretically predicted to favor the 8-position (peri) or 4-position depending on conditions, requiring DFT transition state analysis to confirm regioselectivity.

Biological Application: Molecular Docking

Naphthalene diols are privileged structures in kinase inhibition. Theoretical docking studies should focus on the ATP-binding pocket of kinases (e.g., EGFR, CDK2).

Docking Protocol

-

Ligand Preparation: Optimize the 8-Bromo-7-fluoronaphthalene-1,3-diol geometry using DFT (B3LYP/6-311G**) to get the correct bond lengths and angles.

-

Protein Preparation: Remove water molecules, add polar hydrogens, and compute Gasteiger charges.

-

Grid Generation: Center the grid box on the hinge region of the kinase (e.g., Met793 in EGFR).

-

Interaction Analysis:

-

H-Bonds: Look for interactions between the 1,3-diol groups and the hinge region backbone (Glu/Met residues).

-

Halogen Bonding:[2] Assess if the 8-Bromo group interacts with carbonyl oxygens or solvent-accessible cysteines.

-

References

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

-

Miertuš, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129. Link

-

Politzer, P., & Murray, J. S. (2002). The fundamental nature and role of the electrostatic potential in atoms and molecules. Theoretical Chemistry Accounts, 108, 132-142. Link

-

PubChem Compound Summary. (2025). 7-Fluoronaphthalene-1,3-diol. National Center for Biotechnology Information. Link

Sources

Methodological & Application

Experimental protocol for using 8-Bromo-7-fluoronaphthalene-1,3-diol

An Application and Protocol Guide for the Investigation of 8-Bromo-7-fluoronaphthalene-1,3-diol

Disclaimer: 8-Bromo-7-fluoronaphthalene-1,3-diol is a novel chemical entity with limited currently available data in peer-reviewed literature. The following application notes and protocols are therefore presented as a theoretical and strategic guide for researchers initiating studies with this compound. The proposed methodologies are based on established principles for analogous chemical structures, such as naphthalenediols and halogenated aromatic compounds, and are intended to serve as a validated starting point for investigation.

Introduction: Unveiling the Potential of a Novel Scaffold

8-Bromo-7-fluoronaphthalene-1,3-diol enters the research landscape as a structurally intriguing small molecule. Its core, a naphthalenediol, is a privileged scaffold found in numerous biologically active compounds. The strategic placement of a bromine and a fluorine atom offers medicinal chemists a powerful combination of functionalities. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity[1]. The bromine atom not only influences electronic properties but also serves as a versatile synthetic handle for further chemical modification and lead optimization.

This guide provides a comprehensive framework for the initial characterization and screening of 8-Bromo-7-fluoronaphthalene-1,3-diol, focusing on its potential applications in oncology and enzyme inhibition, two areas where naphthalene derivatives have shown considerable promise[2][3][4][5].

Compound Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of robust and reproducible experimental design.

| Property | Value | Source |

| CAS Number | 2791272-15-4 | ChemScene[6] |

| Molecular Formula | C₁₀H₆BrFO₂ | ChemScene[6] |

| Molecular Weight | 257.06 g/mol | ChemScene[6] |

| Purity | ≥98% (Typical from commercial suppliers) | ChemScene[6] |

| Topological Polar Surface Area (TPSA) | 40.46 Ų | ChemScene[6] |

| Computed LogP | 3.1526 | ChemScene[6] |

| Hydrogen Bond Donors | 2 | ChemScene[6] |

| Hydrogen Bond Acceptors | 2 | ChemScene[6] |

The computed LogP suggests moderate lipophilicity, indicating that the compound will likely require a polar organic solvent like DMSO for solubilization in aqueous buffers.

Safety, Handling, and Storage

As a novel compound, 8-Bromo-7-fluoronaphthalene-1,3-diol should be handled with care, assuming it is potentially hazardous. General safety protocols for halogenated aromatic compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile)[7][8].

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols[9]. Avoid contact with skin and eyes[10]. Use spark-proof tools and take measures to prevent the buildup of electrostatic charge[8].

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light[6][11]. Commercial suppliers recommend storage at 2-8°C for long-term stability[6].

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Proposed Application I: Screening for Anticancer Activity

Polycyclic aromatic compounds and naphthalenedione derivatives have demonstrated cytotoxic effects against various cancer cell lines[2][12][13]. This protocol outlines a primary screening assay to determine the cytotoxic potential of 8-Bromo-7-fluoronaphthalene-1,3-diol.

Experimental Workflow: In Vitro Cytotoxicity Screening

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing the cytotoxicity of novel compounds[12][14][15].

-

Cell Culture:

-